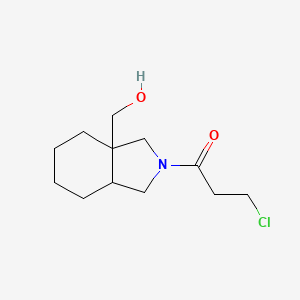![molecular formula C11H20N2O2 B1478964 2-amino-1-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)propan-1-one CAS No. 2097947-88-9](/img/structure/B1478964.png)
2-amino-1-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-1-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)propan-1-one (ACOPO) is a synthetic compound of the cyclopentoxazepine class, first synthesized and characterized in 2019. It is a small, lipophilic molecule with a molecular weight of 219.3 g/mol and a melting point of 102-104°C. ACOPO is a potential therapeutic agent that has been studied for its ability to interact with G-protein coupled receptors (GPCRs), and its potential applications in the treatment of various diseases.
Applications De Recherche Scientifique
1. Synthesis of Tethered Furan-2(5H)-one and Caprolactam Structures
The compound has been used in the synthesis of structures where furan-2(5H)-one and caprolactam rings are linked through an aminopropane tether. This highlights its potential in creating complex molecular architectures (Trofimov et al., 2017).
2. Formation of Unsaturated Monocyclic Seven-Membered Heterocyclic Ring
Research has shown its utility in the synthesis of fully unsaturated monocyclic seven-membered heterocyclic rings, demonstrating its versatility in creating novel molecular structures (Shayma M. Ahmad, 2011).
3. Enantioselective Synthesis of Diverse Molecular Structures
The compound has been instrumental in the enantioselective synthesis of diverse molecular structures like 3,4-dihydro-1,2-oxazepin-5(2H)-ones, showcasing its role in asymmetric synthesis and potential pharmaceutical applications (Ranade & Georg, 2014).
4. Synthesis of Various Heterocyclic Compounds
It has been used in the synthesis of oxazepine derivatives, pyrazol derivatives, and isoxazole derivatives, indicating its utility in the creation of a wide range of heterocyclic compounds (S. Adnan, Kasim Hassan, & Hassan Thamer, 2014).
5. Preparation of Heterocyclic Systems
This compound has been part of a sequence of reactions leading to the synthesis of various heterocyclic systems like dioxazines and dioxazepines, further illustrating its importance in complex organic syntheses (Singh & Singh, 2004).
6. Route to Fused 2-Benzazepine Derivatives
The compound has been used to prepare fused 2-benzazepine derivatives, highlighting its role in the creation of specialized chemical structures (Gorulya et al., 2011).
7. Synthesis of Enantiomers for Biological Studies
It has also been involved in the synthesis of enantiomers like cyclazosin for biological studies, indicating its significance in pharmacological research (Giardiná et al., 1996).
8. Development of Chiral Auxiliaries
The compound has been transformed into chiral auxiliaries for catalysis, showcasing its utility in enhancing the efficiency of chemical reactions (Sudo & Saigo, 1997).
Propriétés
IUPAC Name |
1-(2,3,5,5a,6,7,8,8a-octahydrocyclopenta[e][1,4]oxazepin-1-yl)-2-aminopropan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-8(12)11(14)13-5-6-15-7-9-3-2-4-10(9)13/h8-10H,2-7,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMRPHXHGNYTAJZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCOCC2C1CCC2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)butan-1-one](/img/structure/B1478881.png)
![3-chloro-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one](/img/structure/B1478882.png)
![3a-(Methoxymethyl)-2-(piperidin-4-yl)octahydrocyclopenta[c]pyrrole](/img/structure/B1478883.png)
![2-chloro-1-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)butan-1-one](/img/structure/B1478884.png)
![4-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)-4-oxobutanoic acid](/img/structure/B1478886.png)
![1-(piperidin-4-yl)octahydro-1H-cyclopenta[e][1,4]oxazepine](/img/structure/B1478888.png)
![3-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)-3-oxopropanenitrile](/img/structure/B1478889.png)
![2-(1,3-dioxooctahydro-5H-pyrrolo[3,4-c]pyridin-5-yl)butanoic acid](/img/structure/B1478890.png)


![2-azido-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-one](/img/structure/B1478895.png)
![(8-(Hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)(pyrrolidin-3-yl)methanone](/img/structure/B1478896.png)
![8-(Methoxymethyl)-6-(piperidin-4-yl)-6-azaspiro[3.4]octane](/img/structure/B1478897.png)
